Bis(8-chlorooct-6-EN-1-YL)stannanone
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Overview
Description
Bis(8-chlorooct-6-en-1-yl)stannanone is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(8-chlorooct-6-en-1-yl)stannanone typically involves the reaction of 8-chlorooct-6-en-1-yl chloride with a tin-based reagent. One common method is the reaction of 8-chlorooct-6-en-1-yl chloride with tin(IV) chloride (SnCl4) in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(8-chlorooct-6-en-1-yl)stannanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other tin-containing compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
Scientific Research Applications
Bis(8-chlorooct-6-en-1-yl)stannanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Bis(8-chlorooct-6-en-1-yl)stannanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in certain cell types.
Comparison with Similar Compounds
Similar Compounds
8-Chlorooct-1-ene: A related compound with similar structural features but lacking the tin atom.
Organotin Compounds: A broad class of compounds containing tin atoms bonded to organic groups, including tributyltin and triphenyltin derivatives.
Uniqueness
Bis(8-chlorooct-6-en-1-yl)stannanone is unique due to its specific combination of the 8-chlorooct-6-en-1-yl group and the tin atom. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
106326-90-3 |
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Molecular Formula |
C16H28Cl2OSn |
Molecular Weight |
426.0 g/mol |
IUPAC Name |
bis(8-chlorooct-6-enyl)-oxotin |
InChI |
InChI=1S/2C8H14Cl.O.Sn/c2*1-2-3-4-5-6-7-8-9;;/h2*6-7H,1-5,8H2;; |
InChI Key |
ZLCIOCZGNLHITM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC=CCCl)CC[Sn](=O)CCCCCC=CCCl |
Origin of Product |
United States |
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